molecular formula C14H13N5O3S B5852125 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5852125
M. Wt: 331.35 g/mol
InChI Key: KGEGHFFUYQSJNO-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound a valuable subject for research.

Mechanism of Action

Target of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which allows them to interact with various biological targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Given the wide range of biological activities associated with tetrazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives, it can be inferred that they likely have diverse molecular and cellular effects .

Action Environment

The solubility of tetrazolate anions in lipids suggests that the lipid composition of the environment could potentially influence the action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy group and the sulfonamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although it is generally stable under mild conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-13-6-8-14(9-7-13)23(20,21)16-11-2-4-12(5-3-11)19-10-15-17-18-19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGHFFUYQSJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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